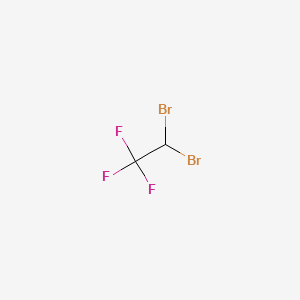

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE

Beschreibung

Significance of Polyhalogenated Ethanes in Contemporary Chemical Science

Polyhalogenated ethanes are organic compounds derived from ethane (B1197151) (C2H6) where multiple hydrogen atoms are replaced by halogens (fluorine, chlorine, bromine, or iodine). wikipedia.org This class of compounds is of significant interest in contemporary chemical science due to the profound impact of halogenation on the physical and chemical properties of the parent alkane. pw.livencert.nic.in The presence of multiple halogen atoms can alter bond lengths, bond strengths, molecular polarity, and reactivity in predictable yet often novel ways. libretexts.org

These compounds find wide-ranging applications, serving as refrigerants, solvents for non-polar substances, and crucial starting materials for the synthesis of a vast array of other organic molecules. ncert.nic.in The specific nature and number of halogen atoms in a polyhalogenated ethane dictate its utility. For instance, the introduction of fluorine atoms often imparts high thermal stability and chemical inertness, as seen in polymers like Teflon. libretexts.org Conversely, the presence of bromine or chlorine can provide reactive sites for further chemical transformations. ncert.nic.inlibretexts.org The study of polyhalogenated ethanes, therefore, provides fundamental insights into structure-reactivity relationships and enables the development of new materials and chemical processes.

Foundational Research Trajectories and Scope of Investigation for 1,1-Dibromo-2,2,2-trifluoroethane

The investigation of this compound in academic research has primarily focused on its synthesis, characterization, and utility as a chemical intermediate. Foundational work has established methods for its preparation, often involving the bromination of fluorinated precursors. For instance, one synthetic route involves the reaction of 1,1,1-Trifluoro-2-bromo-2-chloroethane. google.com Another approach starts from 1,1,1-Tribromotrifluoroethane. chemicalbook.com

The scope of research extends to understanding its fundamental chemical properties. The compound, with the chemical formula C2HBr2F3 and a molecular weight of approximately 241.83 g/mol , is a subject of interest for its unique combination of bromine and fluorine atoms. chemicalbook.comnih.gov This structure makes it a valuable building block in organic synthesis, particularly for introducing the trifluoroethyl group into other molecules.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 354-30-3 |

| Molecular Formula | C2HBr2F3 |

| Molecular Weight | 241.83 g/mol |

| Synonyms | 2,2-Dibromo-1,1,1-trifluoroethane, 1,1,1-Trifluoro-2,2-dibromoethane |

Note: Data sourced from PubChem and ChemicalBook. chemicalbook.comnih.gov

Further research trajectories explore its reactivity, including its participation in various chemical reactions. The presence of two bromine atoms on the same carbon atom provides a site for reactions such as reduction, elimination, and nucleophilic substitution, offering pathways to a diverse range of fluorinated organic compounds. The trifluoromethyl group (CF3) is known for its strong electron-withdrawing nature, which significantly influences the reactivity of the adjacent C-Br bonds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dibromo-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2F3/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQQQYGEDJGUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956814 | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-30-3 | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIBROMO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP48K9DXNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,1 Dibromo 2,2,2 Trifluoroethane

Direct Synthesis Routes to 1,1-Dibromo-2,2,2-trifluoroethane

Direct synthesis routes typically involve the selective removal of a halogen atom from a perhalogenated starting material. These methods are advantageous for their straightforward approach to the target molecule.

One of the primary conceptual pathways to this compound is through the reductive dehalogenation of 1,1,1-Tribromotrifluoroethane. chemicalbook.com This process involves the chemical reduction of the starting material to selectively replace a bromine atom with a hydrogen atom.

Reductive dehalogenation is a significant process for many halogenated compounds. youtube.comnih.gov The core of the reaction involves the addition of an electron to the halogenated compound, which prompts the cleavage of a carbon-halogen bond. youtube.com This process can be facilitated by various reducing agents and conditions, including chemical reductants and microbial pathways, although chemical synthesis is standard for laboratory and industrial production. nih.govnih.gov

Table 1: Conceptual Pathway for Reductive Dehalogenation

| Precursor | Product | Transformation |

|---|

This table illustrates the conceptual transformation in a reductive dehalogenation reaction.

The mechanism of reductive dehalogenation is critical to understanding and optimizing the synthesis. The process is often a dissociative one, where the transfer of an electron to the molecule immediately causes the carbon-halogen bond to break, forming a radical intermediate. youtube.com For a compound like 1,1,1-Tribromotrifluoroethane, this would involve the formation of a dibromo-trifluoroethyl radical, which then abstracts a hydrogen atom from the reaction medium to yield the final product.

Novel synthetic methodologies in organofluorine chemistry often seek to improve efficiency and safety. While specific novel methods for this compound are not extensively detailed in readily available literature, general advancements in dehalogenation include the use of visible-light photoredox catalysis and microwave-assisted reactions, which can offer milder reaction conditions and faster transformations. organic-chemistry.orgresearchgate.net These modern techniques represent potential avenues for optimizing the synthesis of halogenated ethanes.

Utilization of Related Polyhalogenated Ethanes as Synthetic Precursors

The reactivity of commercially available polyhalogenated ethanes provides alternative and often intricate pathways to the target compound. These methods leverage the existing carbon-halogen framework to build complexity or perform substitutions.

Halothane (B1672932) (2-Bromo-2-chloro-1,1,1-trifluoroethane) is a widely recognized polyhalogenated ethane (B1197151) that serves as a versatile building block in fluorine chemistry. nih.govsigmaaldrich.com Its structure, featuring two highly halogenated carbon centers, allows it to participate in various reactions, including those initiated by deprotonation. nih.gov

Research has demonstrated that halothane can react with nucleophiles like phenols in the presence of a strong base such as potassium hydroxide (B78521) (KOH). beilstein-journals.orgnih.gov This reaction does not directly produce this compound but instead yields multi-halogenated alkenyl ethers. beilstein-journals.org The process is significant as it showcases the transformation of halothane into other functionalized molecules through a base-mediated pathway, highlighting its potential as a synthetic precursor. beilstein-journals.org The reaction proceeds under relatively mild conditions and is compatible with a range of substituted phenols. beilstein-journals.org

Table 2: Synthesis of Multi-halogenated Alkenes from Halothane and Phenols

| Phenol Substrate | Base/Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Phenol | KOH / DME | 80 °C | 4.5 h | 85% |

| 4-Methylphenol | KOH / DME | 80 °C | 4.5 h | 81% |

| 4-Methoxyphenol | KOH / DME | 80 °C | 4.5 h | 83% |

| 4-Chlorophenol | KOH / DME | 80 °C | 4.5 h | 75% |

| 4-Bromophenol | KOH / DME | 80 °C | 4.5 h | 72% |

This table presents data on the synthesis of various 1-fluoro-2-bromo-2-chloroalkenyl ethers from halothane and substituted phenols, demonstrating halothane's utility as a precursor. Data sourced from a study on the synthesis of multi-halogenated alkenes. beilstein-journals.org

The transformations involving halothane are mechanistically insightful, as they proceed through a highly reactive difluoroethylene intermediate. beilstein-journals.orgnih.gov Specifically, the reaction between halothane and a base like KOH leads to dehydrofluorination, forming the electrophilic 2-bromo-2-chloro-1,1-difluoroethene. beilstein-journals.org This intermediate is then attacked by the nucleophile (e.g., a phenoxide ion) to form the final product. beilstein-journals.org

This mechanism is a cornerstone of using polyhalogenated ethanes in synthesis. The in-situ generation of a reactive alkene creates a powerful tool for forming new bonds. The chemistry of difluoroethylenes is rich; for instance, the addition of halogens like bromine across the C=C bond of a difluoroethylene is a known method for producing 1,2-dihalo-1,2-difluoroethanes. beilstein-journals.org This principle of halogen addition to a difluoroethylene intermediate represents a plausible, albeit indirect, route for synthesizing compounds like this compound from precursors that can generate the appropriate alkene.

Chemical Reactivity and Mechanistic Investigations of 1,1 Dibromo 2,2,2 Trifluoroethane

Photochemical Decomposition Pathways

The interaction of 1,1-dibromo-2,2,2-trifluoroethane with ultraviolet (UV) light initiates a cascade of reactive events, leading to its decomposition through several distinct pathways. These processes are of fundamental interest for understanding the atmospheric fate of such compounds and for harnessing their synthetic potential through photochemical methods.

Photo-induced Isomerization Processes and Isomer Characterization

A significant discovery in the photochemistry of this compound is its propensity to undergo photo-induced isomerization. Matrix isolation studies, where the molecule is trapped in an inert gas matrix at low temperatures, have revealed that upon UV irradiation, the parent molecule rearranges to form its isomer, iso-1,1-dibromo-2,2,2-trifluoroethane (CF3C(H)Br-Br). Remarkably, this isomer is observed as the dominant photoproduct under these conditions. This observation is in contrast to its non-fluorinated analog, 1,1-dibromoethane (B1583053), where the corresponding isomer is not observed, highlighting the profound influence of the trifluoromethyl group on the potential energy surface and the stability of the isomeric form.

The characterization of this elusive iso-species has been achieved through spectroscopic techniques, primarily infrared (IR) spectroscopy, in conjunction with computational chemistry. The vibrational frequencies of the isomer, predicted by theoretical calculations, are matched with the experimental IR spectra of the photoproducts, confirming its formation and structure.

Molecular Elimination Reactions

Alongside isomerization, the photochemical decomposition of this compound is expected to proceed through molecular elimination reactions, releasing stable molecules such as bromine (Br₂) and hydrogen bromide (HBr). While direct experimental data for the trifluoro-compound is limited, studies on the analogous 1,1-dibromoethane provide valuable insights. For 1,1-dibromoethane, both Br₂ and HBr elimination are observed photochemically. It is plausible that similar pathways exist for its trifluorinated counterpart, although the relative quantum yields may differ due to the electronic effects of the CF₃ group.

The proposed mechanisms for these eliminations involve either concerted pathways, where bonds are broken and formed simultaneously, or stepwise processes. The trifluoromethyl group, with its strong inductive effect, is likely to influence the transition state energies and, consequently, the preferred elimination pathway.

Radical Formation and Subsequent Chemical Transformations

The primary photochemical event in haloalkanes is often the homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species. In the case of this compound, the C-Br bond is significantly weaker than the C-H, C-C, and C-F bonds, making its cleavage the most probable initial step upon photolysis. This process would generate a 1,1-dibromo-2,2,2-trifluoroethyl radical (CF₃ĊHBr) and a bromine atom (Br•).

These highly reactive radical intermediates can then undergo a variety of subsequent chemical transformations. These may include:

Hydrogen abstraction: The radical can abstract a hydrogen atom from another molecule, leading to the formation of 1-bromo-2,2,2-trifluoroethane and a new radical.

Recombination: The radicals can recombine with other radicals in the system.

Further fragmentation: The initial radical could potentially undergo further fragmentation, although this is less likely under typical photochemical conditions.

Substitution Reactions

The carbon atom bearing the two bromine atoms in this compound is an electrophilic center, making it susceptible to attack by nucleophiles. However, detailed experimental and theoretical studies on the substitution reactions of this specific compound are not widely available in the reviewed literature. Nevertheless, general principles of organic chemistry allow for a predictive discussion of the potential mechanisms, kinetics, and stereochemical outcomes.

Nucleophilic Substitution Mechanisms and Reaction Kinetics

Nucleophilic substitution reactions on this compound could, in principle, proceed through either an Sₙ1 or Sₙ2 mechanism.

An Sₙ2 (bimolecular nucleophilic substitution) mechanism would involve a one-step process where the nucleophile attacks the carbon atom, and the bromide ion leaves simultaneously. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile. The presence of two bulky bromine atoms and the trifluoromethyl group could sterically hinder the backside attack required for an Sₙ2 reaction, potentially slowing it down.

An Sₙ1 (unimolecular nucleophilic substitution) mechanism would involve a two-step process. The first and rate-determining step would be the departure of a bromide ion to form a carbocation intermediate (CF₃CHBr⁺). This carbocation would then be rapidly attacked by the nucleophile. The stability of this carbocation is a critical factor. The adjacent trifluoromethyl group is strongly electron-withdrawing, which would destabilize the carbocation, making the Sₙ1 pathway less favorable.

Given these considerations, it is likely that substitution reactions on this compound, if they occur, would be slow and might require forcing conditions. The specific mechanism and its kinetics would be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Regioselectivity and Stereochemical Control in Substitution Processes

Regioselectivity in substitution reactions of this compound refers to which of the two bromine atoms is replaced. Since both bromine atoms are attached to the same carbon atom, the initial substitution will invariably occur at this position. If a second substitution were to occur, it would also be at the same carbon.

Stereochemical control in these reactions is an interesting aspect to consider. The carbon atom attached to the bromine atoms is prochiral. This means that if the two bromine atoms are chemically distinguishable (for example, in a chiral environment or if they are different isotopes), the substitution of one over the other would lead to the formation of a stereocenter.

If the reaction proceeds via an Sₙ2 mechanism , the attack of the nucleophile would occur from the backside relative to the leaving bromide ion. This would lead to an inversion of the stereochemical configuration at the carbon center, if it were chiral.

If the reaction proceeds via an Sₙ1 mechanism , the intermediate carbocation would be planar. The subsequent attack by the nucleophile could occur from either face of the plane with equal probability, leading to a racemic mixture of the two possible enantiomers.

The actual stereochemical outcome would be a powerful diagnostic tool for elucidating the operative substitution mechanism. However, without specific experimental data, these considerations remain predictive.

Elimination Reactions

Elimination reactions of this compound, particularly dehydrobromination, provide a key route to unsaturated fluorinated hydrocarbons. These reactions are typically induced by a base, which abstracts a proton from the carbon adjacent to the dibromomethyl group.

Formation of Unsaturated Fluorinated Hydrocarbons

The treatment of gem-dihaloalkanes with a base is a standard method for the synthesis of vinyl halides. In the case of this compound, dehydrobromination leads to the formation of 1-bromo-2,2,2-trifluoroethene. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521). The trifluoromethyl group significantly influences the acidity of the adjacent proton, facilitating its abstraction and promoting the elimination of a bromide ion.

The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to maximize the yield of the desired unsaturated product. For instance, the use of alcoholic potassium hydroxide at elevated temperatures generally favors elimination over substitution.

Table 1: Dehydrobromination of this compound

| Reactant | Reagent | Product |

| This compound | Potassium Hydroxide (KOH) | 1-Bromo-2,2,2-trifluoroethene |

Mechanistic Aspects of Dehydrobromination and Related Dehalogenations

The dehydrobromination of this compound typically proceeds through a bimolecular elimination (E2) mechanism. msu.edumasterorganicchemistry.com In this concerted process, the base abstracts a proton from the β-carbon while the bromide ion is simultaneously expelled from the α-carbon, leading to the formation of a double bond. msu.edu The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the β-hydrogen, making it more susceptible to abstraction by the base. This electronic effect facilitates the E2 pathway. The stereochemistry of the E2 reaction generally requires an anti-periplanar arrangement of the abstracted proton and the leaving group. msu.edu

Alternative mechanisms, such as the unimolecular elimination (E1), are less likely for primary halides like this compound as they would involve the formation of an unstable primary carbocation. masterorganicchemistry.com The E1 mechanism is a two-step process where the leaving group departs first to form a carbocation, which is then deprotonated by a base. masterorganicchemistry.com

Redox Reactions

The redox chemistry of this compound offers synthetic pathways to both partially and fully dehalogenated products, as well as potential for the introduction of new functional groups.

Oxidation Pathways and Product Characterization

The oxidation of highly halogenated alkanes can be challenging due to their inherent stability. However, under specific conditions, oxidation can occur. For fluorinated ethanes, oxidation can be initiated by hydroxyl radicals in the atmosphere, leading to a cascade of reactions. While specific studies on the controlled laboratory oxidation of this compound are not extensively documented in readily available literature, the oxidation of related polyhalogenated compounds often leads to the formation of carbonyl compounds, such as aldehydes or carboxylic acids, along with the release of hydrogen halides. For instance, the oxidation of other halogenated ethanes can produce phosgene, hydrogen fluoride (B91410), and hydrogen chloride upon heating. nih.gov

Reduction Strategies and Synthetic Utility

The reduction of this compound provides a route to valuable monobrominated or fully defluorinated compounds. Reductive dehalogenation can be achieved using various reducing agents, with the choice of reagent influencing the extent of the reduction.

A common method for the selective monodebromination of gem-dibromides is the use of reducing metals, such as zinc dust. The reaction of 1,1-dibromoalkanes with zinc dust typically yields alkenes through a dehalogenation process. This reaction is synthetically useful for creating carbon-carbon double bonds.

Table 2: Potential Reduction Products of this compound

| Reagent | Potential Product(s) | Synthetic Utility |

| Zinc Dust | 2,2,2-Trifluoro-1-bromoethane | Intermediate for further functionalization |

| 1,1,1,4,4,4-Hexafluoro-2,3-dibromo-2-butene (via dimerization) | Synthesis of complex fluorinated molecules |

The reduction can also be controlled to yield 2-bromo-1,1,1-trifluoroethane, a valuable synthetic intermediate. This compound can then be used in further reactions, such as the synthesis of 2,2,2-trifluoroethanol (B45653) through hydrolysis. The synthetic utility of these reduction strategies lies in their ability to generate a range of fluorinated building blocks from a common starting material.

Advanced Spectroscopic Characterization in Research of 1,1 Dibromo 2,2,2 Trifluoroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful method for probing the local chemical environments of specific nuclei. For 1,1-Dibromo-2,2,2-trifluoroethane, both ¹⁹F and ¹H NMR provide critical data for structural confirmation.

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.nethuji.ac.il The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, providing a clear indication of the substitution pattern. In the case of this compound, the three fluorine atoms are chemically equivalent as they are all attached to the same carbon atom (C2). This results in a single resonance in the ¹⁹F NMR spectrum.

The ¹⁹F NMR spectrum of this compound typically shows a triplet. This splitting pattern arises from the coupling of the three equivalent fluorine nuclei with the single proton on the adjacent carbon atom (C1). The general chemical shift range for -CF₃ groups is between -50 and -70 ppm relative to CFCl₃. researchgate.net The precise chemical shift and the ³J(H-F) coupling constant are key parameters obtained from the spectrum.

Table 1: Illustrative ¹⁹F NMR Data for this compound

| Parameter | Value | Multiplicity |

| Chemical Shift (δ) | [Data not available in search results] | Triplet (t) |

| Coupling Constant (³J(H-F)) | [Data not available in search results] | - |

While one-dimensional NMR is sufficient for the basic structural elucidation of a simple molecule like this compound, multi-dimensional NMR techniques become invaluable for more complex molecules where spectral overlap is an issue. mnstate.edu Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between different nuclei.

Infrared (IR) Spectroscopy and Vibrational Analysis

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The strong C-F bonds of the trifluoromethyl group give rise to intense absorptions, typically in the region of 1100-1350 cm⁻¹. The C-H stretching vibration of the CHBr₂ group is expected in the 2900-3000 cm⁻¹ region. The C-Br stretching vibrations occur at lower wavenumbers, generally in the 500-700 cm⁻¹ range.

Table 2: General Characteristic Infrared Absorption Ranges for Functional Groups in this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-F Stretching | -CF₃ | 1100 - 1350 |

| C-H Stretching | -CHBr₂ | 2900 - 3000 |

| C-Br Stretching | -C-Br | 500 - 700 |

| C-C Stretching | C-C | [Data not available in search results] |

| C-H Bending | -CHBr₂ | [Data not available in search results] |

Matrix isolation is a technique where molecules are trapped in an inert solid matrix (like argon) at very low temperatures. This allows for the study of reactive species and transient intermediates generated by photolysis. scispace.comnih.govbgsu.edu While specific matrix isolation studies on this compound were not found, research on the related compound 1,2-dibromo-1,1,2,2-tetrafluoroethane (TFEDB) provides valuable insights. scispace.comnih.gov

In studies of similar halogenated ethanes, laser photolysis leads to the cleavage of the C-Br bond, forming radical species. scispace.comnih.gov For example, the photolysis of matrix-isolated TFEDB at 220 nm resulted in the formation of the C₂F₄Br radical. scispace.comnih.gov The photoproducts are identified by the appearance of new absorption bands in the IR spectrum. These studies are crucial for understanding the photochemical decomposition pathways of such compounds in various environments.

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in a characteristic M, M+2, and M+4 pattern for fragments containing two bromine atoms, with relative intensities of approximately 1:2:1. Fragments containing one bromine atom will show an M, M+2 pattern with a 1:1 intensity ratio.

The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of a C-Br bond: This is often a favorable fragmentation pathway, leading to the loss of a bromine radical and the formation of a [CHBrCF₃]⁺ ion.

Cleavage of the C-C bond: This would result in the formation of [CF₃]⁺ and [CHBr₂]⁺ ions.

Loss of HBr: Elimination of a hydrogen bromide molecule could also occur.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion |

| 240, 242, 244 | [C₂HBr₂F₃]⁺ (Molecular Ion) |

| 161, 163 | [CHBrCF₃]⁺ |

| 171, 173, 175 | [CBr₂F]⁺ (rearrangement) |

| 69 | [CF₃]⁺ |

| 171, 173, 175 | [CHBr₂]⁺ |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS can differentiate its exact molecular mass from other compounds that may have the same nominal mass.

The molecular formula of this compound is C₂HBr₂F₃. The presence of bromine and fluorine isotopes (¹⁹F, ⁷⁹Br, and ⁸¹Br) results in a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass, which is the mass of the ion containing the most abundant isotopes (¹H, ¹²C, ¹⁹F, and ⁷⁹Br), can be calculated with high precision. This calculated value is then compared with the experimentally determined mass from HRMS to confirm the elemental composition.

The theoretical monoisotopic mass of this compound has been computed to be 239.83971 Da. uni.lu Experimental determination via HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula C₂HBr₂F₃.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂HBr₂F₃ | uni.lu |

| Calculated Monoisotopic Mass | 239.83971 Da | uni.lu |

| Calculated Average Mass | 241.83 g/mol | uni.lu |

Fragmentation Pathways and Isotopic Signature Analysis

Electron ionization mass spectrometry (EI-MS) provides further structural information through the analysis of fragmentation patterns. When a molecule of this compound is bombarded with high-energy electrons, it can fragment in predictable ways, yielding a unique mass spectrum that serves as a molecular fingerprint.

The most notable feature in the mass spectrum of a dibrominated compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). nist.gov Consequently, any fragment containing two bromine atoms will exhibit a characteristic triplet of peaks at m/z, m/z+2, and m/z+4, with a relative intensity ratio of approximately 1:2:1. nist.gov Fragments containing a single bromine atom will show a doublet of peaks at m/z and m/z+2 with a nearly 1:1 intensity ratio. nist.gov

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a Bromine Atom: A common fragmentation pathway for haloalkanes is the cleavage of a carbon-halogen bond. The loss of a bromine radical from the molecular ion ([C₂HBr₂F₃]⁺•) would result in the formation of the [C₂HBrF₃]⁺ ion. This fragment would exhibit the characteristic 1:1 isotopic doublet for a single bromine atom.

Cleavage of the Carbon-Carbon Bond: Scission of the C-C bond can lead to the formation of [CF₃]⁺ and [CHBr₂]⁺ ions. The [CF₃]⁺ fragment would appear as a single peak at m/z 69. The [CHBr₂]⁺ fragment would display the classic 1:2:1 triplet isotopic pattern for two bromine atoms.

Loss of Hydrogen Bromide (HBr): The elimination of a neutral HBr molecule is another possible fragmentation route, which would lead to the formation of the [C₂BrF₃]⁺• radical ion.

The analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for a detailed structural confirmation of this compound.

Table 2: Predicted Major Fragment Ions and Isotopic Patterns for this compound in Mass Spectrometry

| Proposed Fragment Ion | Chemical Formula | Predicted m/z (for ⁷⁹Br) | Characteristic Isotopic Pattern |

| Molecular Ion | [C₂HBr₂F₃]⁺• | 239 | 1:2:1 triplet |

| Loss of Bromine | [C₂HBrF₃]⁺ | 161 | 1:1 doublet |

| Trifluoromethyl Cation | [CF₃]⁺ | 69 | Single Peak |

| Dibromomethyl Cation | [CHBr₂]⁺ | 171 | 1:2:1 triplet |

Computational and Theoretical Chemical Studies of 1,1 Dibromo 2,2,2 Trifluoroethane

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of 1,1-dibromo-2,2,2-trifluoroethane at the molecular level. These computational approaches allow for the precise determination of its electronic structure and bonding characteristics.

The electronic structure of this compound and its isomers has been investigated using sophisticated computational methods. Notably, Density Functional Theory (DFT) has been a primary tool for these studies. For instance, calculations have been performed at the M06-2X/aug-cc-pVTZ level of theory to determine the properties of both the parent molecule and its isomer, iso-1,1-dibromo-2,2,2-trifluoroethane (CF3C(Br)-Br) marquette.edujosorge.com.

These calculations are essential for understanding the molecule's geometry, vibrational frequencies, and electronic transitions. The calculated infrared (IR) and UV-visible spectra for both this compound and its iso-form have been shown to be in excellent agreement with experimental data obtained from matrix isolation photolysis studies marquette.edujosorge.com. This agreement validates the accuracy of the chosen theoretical models in describing the electronic environment of the molecule.

Table 1: Calculated Spectroscopic Data for this compound and its Isomer

| Species | Method | Calculated Data | Experimental Correlation |

|---|---|---|---|

| This compound | M06-2X/aug-cc-pVTZ | Infrared and UV-visible spectra | Good agreement with pre-photolysis matrix isolation spectra marquette.edujosorge.com |

While specific detailed molecular orbital analyses for this compound are not extensively documented in dedicated publications, the computational studies performed implicitly provide this information. The DFT calculations determine the molecular orbitals and their energies, which are fundamental to understanding the bonding, reactivity, and electronic transitions. The formation of the iso-species, for example, involves significant rearrangement of the electronic structure and the breaking and forming of chemical bonds, which can be rationalized through an analysis of the relevant molecular orbitals.

Potential Energy Surface (PES) Mapping and Reaction Pathway Analysis

Understanding the transformation of this compound requires a detailed map of its potential energy surface (PES). The PES allows for the identification of stable molecules (minima), transition states, and the energetic barriers that separate them.

Theoretical studies have been crucial in characterizing the intermediates and transition states involved in the photodecomposition of this compound. A key finding is the identification of iso-1,1-dibromo-2,2,2-trifluoroethane as a stable intermediate on the potential energy surface marquette.edujosorge.com. This isomer is, in fact, the sole photoproduct observed in matrix isolation studies upon UV excitation of the parent molecule marquette.edujosorge.com.

Once the stationary points on the PES are identified, theoretical kinetics can be employed to predict reaction rates and lifetimes of transient species. For the analogous 1,1-dibromoethane (B1583053), microcanonical Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been used to estimate the timescale for HBr loss from the iso-dibromoethane intermediate marquette.edu. This theoretical framework allows for the calculation of unimolecular reaction rates as a function of the internal energy of the molecule. Given that the iso-form of this compound is the observed photoproduct, similar RRKM calculations are vital to understand its subsequent reactivity and stability. The very low barrier to HBr loss from the isomer of 1,1-dibromoethane, as indicated by theoretical reports, suggests that the trifluorinated counterpart might also exhibit interesting and rapid subsequent chemistry marquette.edu.

Molecular Dynamics Simulations

Currently, there is a lack of specific published research focusing on molecular dynamics (MD) simulations for this compound. MD simulations would be a valuable future direction to explore the real-time evolution of the system, particularly the dynamics of photodissociation and the subsequent behavior of the fragments in different environments. Such simulations could provide a more dynamic picture of the isomerization process and the subsequent elimination reactions, complementing the static picture provided by PES mapping.

Conformational Analysis and Rotational Barriers

The internal rotation around the carbon-carbon single bond in ethanic molecules gives rise to different spatial arrangements of the atoms, known as conformations. These conformations have different potential energies, and the energy required to rotate from one conformation to another is known as the rotational barrier.

For this compound (CF₃CHBr₂), the rotation around the C-C bond will involve the movement of the two bromine atoms and the hydrogen atom on one carbon relative to the three fluorine atoms on the other. The staggered conformations are expected to be the energy minima, while the eclipsed conformations will represent the energy maxima and thus the rotational barriers.

Due to the presence of bulky bromine atoms, the steric hindrance in the eclipsed conformations is expected to be significant. The rotational barrier would be the energy difference between the most stable staggered conformer and the highest energy eclipsed conformer. Theoretical calculations, such as those employing density functional theory (DFT), would be necessary to precisely determine the dihedral angles of the stable conformers and the energy of the rotational barriers.

A qualitative representation of the expected potential energy surface for the internal rotation in this compound is shown below. The staggered conformations represent energy minima, and the eclipsed conformations represent energy maxima.

Table 1: Postulated Conformations and Dihedral Angles for this compound

| Conformation | Dihedral Angle (F-C-C-Br) | Relative Energy |

| Staggered 1 | 60° | Minimum |

| Eclipsed 1 | 120° | Maximum |

| Staggered 2 | 180° | Minimum |

| Eclipsed 2 | 240° | Maximum |

| Staggered 3 | 300° | Minimum |

| Eclipsed 3 | 360°/0° | Maximum |

Note: The exact energy values and the global minimum would require specific computational studies.

Intermolecular Interactions and Condensed Phase Behavior

The behavior of this compound in the liquid and solid states is governed by the nature and strength of its intermolecular interactions. As with conformational analysis, specific detailed studies on the condensed phase behavior of this compound are not widely published. However, the types of intermolecular forces can be inferred from its molecular structure.

The primary intermolecular forces at play in this compound are expected to be:

Dipole-Dipole Interactions: The molecule is polar due to the presence of highly electronegative fluorine atoms and the bromine atoms, which create a net molecular dipole moment. These permanent dipoles lead to attractive interactions between molecules.

Halogen Bonding: The bromine atoms in this compound could potentially act as halogen bond donors, interacting with electron-rich regions of neighboring molecules. The strength of such interactions would depend on the molecular packing in the condensed phase.

The combination of these forces will determine the bulk properties of the substance, such as its boiling point, vapor pressure, and density. Computational methods, particularly molecular dynamics simulations, could provide a detailed picture of the liquid structure and dynamics, including radial distribution functions and diffusion coefficients. Such simulations would rely on an accurate force field that describes the intermolecular potential energy surface.

Table 2: Expected Intermolecular Interactions in this compound

| Type of Interaction | Description | Expected Significance |

| Dipole-Dipole | Arises from the permanent molecular dipole moment due to electronegativity differences. | Significant |

| London Dispersion | Temporary fluctuating dipoles, significant due to the large number of electrons. | Significant |

| Halogen Bonding | Potential interaction involving the bromine atoms as electrophilic regions. | Possible, requires further study |

Further experimental and computational research is necessary to fully characterize the conformational landscape and condensed phase behavior of this compound.

1,1 Dibromo 2,2,2 Trifluoroethane As a Versatile Building Block in Organic Synthesis

Introduction of Bromine and Trifluoromethyl Functionalities into Organic Molecules

The presence of both bromine and a trifluoromethyl group on a single carbon atom in 1,1-dibromo-2,2,2-trifluoroethane allows for the concurrent or sequential introduction of these important functional groups into organic substrates. The high degree of halogenation on the C1 carbon makes the C-H bond on the same carbon susceptible to deprotonation, and the C-Br bonds can be cleaved under various conditions to generate reactive intermediates.

While direct, single-step applications of this compound for the simultaneous introduction of both bromine and a trifluoromethyl group are not extensively documented, its reactivity patterns with nucleophiles and under radical conditions provide a pathway to achieve this. For instance, reactions with nucleophiles can lead to the displacement of one or both bromine atoms, effectively transferring the bromo(trifluoromethyl)methyl moiety.

A more common approach involves the generation of reactive intermediates. For example, similar to other polyhalogenated compounds, this compound can be a precursor to bromo(trifluoromethyl)carbene or related radical species. These intermediates can then participate in addition reactions with alkenes and alkynes, leading to the formation of products containing both bromine and a trifluoromethyl group.

Synthesis of Fluorinated Alkenes and Alkynes

One of the most significant applications of this compound is in the synthesis of fluorinated alkenes, particularly 1-bromo-2,2,2-trifluoroethylene. This is typically achieved through a dehydrobromination reaction, where a base is used to eliminate a molecule of hydrogen bromide. wikipedia.org

Table 1: Synthesis of 1-bromo-2,2,2-trifluoroethylene via Dehydrobromination

| Starting Material | Base | Solvent | Product | Yield |

| This compound | Potassium Hydroxide (B78521) | Water/Ethanol | 1-Bromo-2,2,2-trifluoroethylene | High |

This resulting 1-bromo-2,2,2-trifluoroethylene is a valuable synthetic intermediate in its own right. researchgate.net It can undergo a variety of transformations, including further elimination to form trifluoroacetylene, or participate in addition reactions and cross-coupling reactions to introduce the trifluorovinyl group into more complex molecules. The radical copolymerization of vinylidene fluoride (B91410) with 1-bromo-2,2-difluoroethylene (B1203370) has been studied, providing a model for the potential of 1-bromo-2,2,2-trifluoroethylene in polymer chemistry. researchgate.net

The synthesis of trifluoromethyl-substituted alkynes from this compound is less direct. A common strategy involves a two-step process: dehydrobromination to the corresponding bromoalkene, followed by a second elimination of HBr under stronger basic conditions to furnish the alkyne.

Preparation of Complex Organofluorine Compounds and Derivatives

The versatility of this compound extends to the synthesis of a wide array of complex organofluorine compounds. chemicalbook.com Its ability to serve as a precursor to various reactive intermediates is key to this utility.

For instance, the reaction of related gem-dihaloalkanes with nucleophiles is a well-established method for building molecular complexity. researchgate.net Analogously, this compound can react with a range of nucleophiles, such as alkoxides and thiolates, to introduce the bromo(trifluoromethyl)methyl group. Subsequent transformations of the remaining bromine atom can then be used to further elaborate the molecule.

Furthermore, the synthesis of 1,1-difluoroallenes has been achieved from the related 1,1-dibromo-2,2-difluoroethylene, highlighting the potential of such building blocks in accessing unique structural motifs. nih.gov A similar strategy starting from this compound could potentially lead to trifluoromethyl-substituted allenes.

Utilization in Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) for C-C Bond Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound and its derivatives are valuable partners in these transformations.

The Sonogashira coupling , which forms a C(sp²)-C(sp) or C(sp)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, is a prominent application. wikipedia.orglibretexts.org While direct coupling of this compound can be challenging, its derivative, 1-bromo-2,2,2-trifluoroethylene, is an excellent substrate for this reaction. The reaction of 1-bromo-2,2,2-trifluoroethylene with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst provides a straightforward route to trifluoromethyl-substituted enynes.

Table 2: Representative Sonogashira Coupling of a Bromoalkene

| Bromoalkene | Alkyne | Catalyst System | Product |

| 1-Bromo-2,2,2-trifluoroethylene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 1-Phenyl-3,3,3-trifluoroprop-1-yne |

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organohalide. researchgate.net The use of gem-dihaloalkanes in Suzuki-Miyaura reactions is an active area of research. researchgate.net While direct coupling with this compound may require specific conditions, its derivatives are more commonly employed. For example, 1-bromo-2,2,2-trifluoroethylene can be coupled with boronic acids to generate trifluoromethyl-substituted styrenes and other vinylarenes.

Moreover, related multi-halogenated alkenyl ethers, which can be synthesized from compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), have been shown to have potential in both Sonogashira and Suzuki-Miyaura cross-coupling reactions, suggesting a similar utility for derivatives of this compound. beilstein-journals.org

Environmental Chemistry and Atmospheric Fate Research of 1,1 Dibromo 2,2,2 Trifluoroethane

Atmospheric Degradation Mechanisms

The atmosphere is the primary medium for the transport and transformation of volatile and semi-volatile organic compounds. The degradation of 1,1-dibromo-2,2,2-trifluoroethane in the atmosphere is expected to be governed by photolytic processes and reactions with highly reactive chemical species.

Photolytic Degradation Processes and Radical-Initiated Reactions

The dominant degradation pathway for most organic compounds in the troposphere is through reactions with photochemically generated free radicals. The most important of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere. The reaction of this compound with •OH radicals would likely involve the abstraction of the single hydrogen atom, leading to the formation of a haloalkyl radical (•CBr₂CF₃) and water. This initial step would trigger a cascade of further reactions, ultimately leading to the formation of various degradation products. In the stratosphere, reactions with chlorine (Cl) radicals could also contribute to its degradation. copernicus.org

Kinetics of Reaction with Atmospheric Radicals (e.g., Hydroxyl Radicals)

The rate at which this compound reacts with atmospheric radicals, particularly the hydroxyl radical, is a critical parameter for determining its atmospheric lifetime. A faster reaction rate implies a shorter atmospheric lifetime and a lower potential for long-range transport and global distribution.

Unfortunately, specific experimental data on the rate constant for the reaction of this compound with •OH radicals are not available in the peer-reviewed literature. To provide a comparative context, the table below presents the reaction rate constants and atmospheric lifetimes for some related ethane (B1197151) compounds. It is important to note that these are for different, though structurally related, chemicals and should not be taken as representative of this compound.

| Compound | Rate Constant with •OH (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Ethane (C₂H₆) | 2.4 x 10⁻¹³ | ~2 months |

| 1,1,1-Trifluoroethane (HFC-143a) | 1.6 x 10⁻¹⁵ | ~52 years |

Data for illustrative purposes only. Specific data for this compound is not available.

The significant difference in reactivity between ethane and its fluorinated counterpart highlights the strong influence of halogen substitution on atmospheric chemistry. The presence of bromine atoms in this compound is expected to influence its reactivity, but without experimental data, its atmospheric lifetime remains unquantified.

Aquatic and Terrestrial Fate Mechanisms

The fate of this compound in water and soil is determined by its stability against hydrolysis and its susceptibility to microbial degradation.

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

There is a lack of specific studies on the hydrolytic stability and degradation pathways of this compound in aqueous environments. In a study on related compounds, the hydrolysis of 1,1,1-trichlorotrifluoroethane (CFC-113a) and chloro-2,2,2-trifluoroethane (HCFC-133a) was investigated as a potential route to produce trifluoroacetic acid and trifluoroethanol, respectively, over various catalysts and at elevated temperatures. rsc.org This suggests that under specific conditions, hydrolysis of halogenated ethanes can occur. However, the hydrolytic half-life of this compound under typical environmental conditions (neutral pH, ambient temperature) has not been reported.

Microbial Transformation Studies and Biodegradation Potential

Microbial transformation, or biodegradation, is a key process for the removal of organic pollutants from the environment. Microorganisms can use organic compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances.

Specific studies on the microbial transformation and biodegradation potential of this compound are not available in the scientific literature. Generally, highly halogenated compounds can be resistant to biodegradation. For instance, 1,2-dibromotetrafluoroethane (B104034) is not expected to undergo significant biodegradation due to its fully halogenated structure. nih.gov The presence of the C-H bond in this compound might make it more susceptible to microbial attack compared to fully halogenated counterparts, but this remains to be experimentally verified.

Modeling of Environmental Persistence and Formation of Transformation Products

In the absence of extensive experimental data, environmental fate models can be used to estimate the persistence and potential transformation products of a chemical. These models use the chemical's physical and chemical properties, along with known degradation pathways for similar compounds, to predict its behavior in different environmental compartments.

No specific environmental modeling studies for this compound have been identified in the literature. To perform such modeling, key input parameters such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow) would be required, in addition to estimated reaction rate constants and degradation pathways.

Based on its structure, potential atmospheric degradation products could include carbonyl bromide (COBr₂), trifluoroacetyl bromide (CF₃COBr), and hydrobromic acid (HBr). In aqueous environments, hydrolysis could potentially lead to the formation of trifluoroethanol (CF₃CH₂OH) and hydrobromic acid. However, these are hypothetical pathways that require experimental confirmation.

Predictive Models for Atmospheric Lifetimes and Transport

The atmospheric lifetime of a chemical compound is a critical parameter in assessing its potential environmental impact. For halogenated hydrocarbons such as this compound, this lifetime is predominantly determined by its rate of removal from the atmosphere. The primary sinks for such compounds are photolysis (decomposition by sunlight) and reaction with atmospheric oxidants, most notably the hydroxyl radical (•OH).

Predictive models are essential tools for estimating the atmospheric lifetime and transport of these substances. Two-dimensional (2-D) and three-dimensional (3-D) chemical transport models (CTMs) are sophisticated computational tools that simulate the movement and chemical transformations of trace gases in the atmosphere. These models incorporate data on atmospheric circulation patterns, chemical reaction rates, and photolysis cross-sections to forecast the fate of a compound.

For instance, the atmospheric lifetime of a structurally analogous compound, 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether, was evaluated using a 2-D chemical transport model. noaa.gov The primary removal mechanism was identified as its reaction with hydroxyl radicals. noaa.gov This modeling approach, which has been used to estimate the lifetimes of numerous ozone-depleting substances and their replacements, can be applied to this compound to predict its persistence and long-range transport potential. noaa.gov

The general process for predicting the atmospheric lifetime using a CTM involves:

Inputting Kinetic Data: The rate constant for the reaction of this compound with •OH radicals is a crucial input. This is typically determined through laboratory experiments.

Modeling Atmospheric Distribution: The CTM simulates the global distribution of the compound, taking into account emissions sources and atmospheric transport.

Calculating Loss Rates: The model calculates the rate of removal of the compound due to reaction with •OH radicals and photolysis throughout the atmosphere.

Determining Lifetime: The atmospheric lifetime is then calculated from the total atmospheric burden of the compound and its global loss rate.

The following table illustrates the type of data used in these models for a similar halogenated compound.

| Parameter | Example Value for a Halogenated Ether | Significance for this compound Modeling |

| Atmospheric Lifetime | 11.3 years noaa.gov | Indicates the expected persistence in the atmosphere. |

| Primary Loss Process | Reaction with OH radicals noaa.gov | The C-H bond in this compound makes it susceptible to •OH attack. |

| Radiative Forcing | 0.38 W m⁻² ppbv⁻¹ noaa.gov | A measure of the compound's potential contribution to global warming. |

| Global Warming Potential (GWP) | 1200 (100-year) noaa.gov | A relative measure of how much heat a greenhouse gas traps in the atmosphere. |

These models also predict the potential for long-range atmospheric transport. Compounds with longer atmospheric lifetimes are more likely to be transported far from their sources, potentially reaching remote regions like the Arctic and Antarctic.

Characterization of Stable Degradation Products (e.g., Trifluoroacetic Acid)

The atmospheric degradation of this compound is expected to proceed through a series of complex reactions, ultimately leading to the formation of more stable, and in some cases, persistent products. Based on the degradation pathways of other halogenated ethanes, the initial step is likely the abstraction of the hydrogen atom by a hydroxyl radical (•OH).

This initial reaction forms a halogenated ethyl radical: CF₃CHBr₂ + •OH → CF₃C•Br₂ + H₂O

This radical will then react rapidly with molecular oxygen (O₂) to form a peroxy radical (CF₃C(OO•)Br₂). Subsequent reactions of this peroxy radical are expected to lead to the cleavage of the carbon-carbon bond and the carbon-halogen bonds.

One of the key and most stable degradation products anticipated from this process is Trifluoroacetic Acid (TFA; CF₃COOH) . The formation of TFA is a common feature in the atmospheric degradation of many hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) that contain a trifluoromethyl (CF₃) group. Studies on the conversion of compounds like 1,1,1-trichlorotrifluoroethane have shown that they can be hydrolyzed to produce TFA.

The degradation of other halogenated ethanes, such as 1,1,2,2-tetrabromoethane, has been shown to proceed via reductive debromination, leading to the formation of various brominated ethenes. nih.gov While the atmospheric conditions differ, the potential for debromination from this compound exists.

The expected stable degradation products of this compound are summarized in the table below, based on analogous chemical reactions.

| Potential Degradation Product | Chemical Formula | Formation Pathway | Environmental Significance |

| Trifluoroacetic Acid | CF₃COOH | Oxidation of the trifluoromethyl group following initial •OH attack. | Highly water-soluble and persistent in the environment. |

| Carbonyl Bromide | COBr₂ | Formed from the breakdown of the dibromomethyl (CHBr₂) part of the molecule. | Will hydrolyze in the atmosphere to form CO₂ and HBr. |

| Hydrogen Bromide | HBr | Released during the degradation process. | Contributes to atmospheric acidity and can be removed by wet and dry deposition. |

The formation of Trifluoroacetic Acid is of particular environmental interest due to its persistence. TFA is highly resistant to abiotic and biotic degradation and can accumulate in aquatic environments.

Advanced Analytical Methodologies for 1,1 Dibromo 2,2,2 Trifluoroethane in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the preferred and most powerful technique for the analysis of volatile compounds like 1,1-dibromo-2,2,2-trifluoroethane. nih.gov This is due to its high separation efficiency and the definitive identification capabilities of mass spectrometry. The choice of sampling method and instrumental parameters is critical for accurate and reproducible results.

Purge-and-Trap and Headspace Sampling Methods for Volatile Analysis

To analyze trace levels of volatile organic compounds (VOCs) such as this compound in liquid or solid matrices, pre-concentration techniques are essential. azom.com Purge-and-trap and headspace sampling are two common automated methods that effectively isolate volatile analytes from non-volatile sample components, which could otherwise contaminate the GC system. chromatographyonline.com

Purge-and-Trap (P&T): This dynamic technique involves bubbling an inert gas (the purge gas) through a liquid sample (e.g., water) or a solid sample suspended in water. Volatile compounds are stripped from the matrix and carried to a sorbent trap. After the purging step, the trap is rapidly heated, desorbing the analytes into the GC-MS system. chromatographyonline.com This method is highly effective for concentrating trace-level VOCs from aqueous samples. glsciences.eu The efficiency of the purge-and-trap process depends on several factors, including purge gas flow rate, purge time, and trap material. cluin.org

Headspace Sampling (HS): In static headspace sampling, a liquid or solid sample is placed in a sealed vial and heated to allow volatile components to partition into the gas phase (the headspace) above the sample. azom.com A portion of this vapor is then injected into the GC-MS. This method is simpler and faster than purge-and-trap but may be less sensitive for very low concentrations. chromatographyonline.com Dynamic headspace sampling, which involves sweeping the headspace with an inert gas onto a sorbent trap, offers a way to improve sensitivity. chromatographyonline.com Headspace analysis is particularly useful for samples that are not suitable for direct injection into the GC, such as those containing high levels of non-volatile residues. azom.com

The selection between purge-and-trap and headspace sampling often depends on the specific research requirements, including the sample matrix, the expected concentration of this compound, and regulatory method specifications. chromatographyonline.comgcms.cz

Development of Quantitative Methods for Reaction Monitoring and Product Analysis

GC-MS is an invaluable tool for the quantitative monitoring of chemical reactions involving this compound and for analyzing the resulting product mixtures. researchgate.net Developing a robust quantitative method requires careful calibration and consideration of the instrument's response to the specific analyte.

A typical quantitative analysis involves creating a calibration curve using certified reference standards of this compound at various known concentrations. researchgate.net The response of the mass spectrometer (e.g., the peak area of a specific ion) is plotted against the concentration to establish a linear relationship. This curve is then used to determine the concentration of the analyte in unknown samples. For complex matrices, the use of an internal standard is often necessary to correct for variations in sample preparation and injection volume.

Linear correlations can be established between molecular structures, such as the carbon atom number, and the relative molar response in a homologous series of halogenated alkanes. researchgate.net Studies have shown that mass spectrometric detection is generally more sensitive to halogenated alkanes containing chlorine, bromine, or iodine than to their non-halogenated n-alkane counterparts. researchgate.net

Table 1: Illustrative GC-MS Parameters for Volatile Halocarbon Analysis

| Parameter | Setting | Purpose |

| Injector | Split/Splitless | Allows for both high and low concentration samples. Splitless mode is used for trace analysis. |

| Column | Rtx-VMS (or similar) | A stationary phase optimized for the separation of volatile organic compounds. gcms.cz |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Temperature gradient | A programmed increase in temperature to elute compounds with different boiling points. |

| MS Detector | Electron Ionization (EI) | A common ionization method that creates predictable fragmentation patterns. |

| MS Acquisition | Scan or SIM | Scan mode acquires a full mass spectrum, while Selected Ion Monitoring (SIM) focuses on specific ions for higher sensitivity. |

This table provides a general example of GC-MS conditions. Specific parameters must be optimized for this compound analysis.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives and Mixtures

While GC-MS is ideal for the direct analysis of volatile this compound, High-Performance Liquid Chromatography (HPLC) becomes relevant when this compound is part of a non-volatile derivative or a complex mixture. For instance, if this compound is used as a reagent to synthesize a larger, non-volatile molecule, HPLC would be the method of choice to analyze the reaction product.

In such cases, the analysis would not target this compound itself but rather the derivatives formed from it. The selection of the HPLC column (e.g., reversed-phase C18), mobile phase, and detector (e.g., UV-Vis or mass spectrometry) would depend entirely on the chemical properties of the non-volatile analyte. Research on the elution of monomers from dental composite resins provides an example of how HPLC is used to quantify non-volatile compounds in complex mixtures. nih.gov

Other Chromatographic and Hyphenated Techniques in Research Contexts

Beyond standard GC-MS, other chromatographic techniques can be applied in specific research scenarios for the analysis of fluorinated and brominated compounds.

Pyrolysis-Gas Chromatography-Mass Spectrometry (pyr-GC/MS): This technique is particularly useful for analyzing polymeric materials that may contain fluorinated structures. The sample is heated to a very high temperature (pyrolysis) to break it down into smaller, volatile fragments that can then be analyzed by GC-MS. This method has been successfully used to identify fluorinated polymers in various consumer products. researchgate.net

Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS): For ultra-trace analysis of volatile fluorinated compounds in air or from consumer products, thermal desorption coupled with tandem mass spectrometry offers enhanced sensitivity and selectivity. nih.gov The use of tandem MS (MS/MS) with techniques like multiple reaction monitoring (MRM) significantly reduces background noise and improves the reliability of detection at very low levels. nih.govtandfonline.com

Spectroscopic Quantification Methods (e.g., Raman, FTIR) for Specialized Research Applications

While chromatography is the dominant approach for separation and quantification, spectroscopic methods can offer rapid, non-destructive analysis, often without the need for sample preparation. horiba.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a sample, providing a "fingerprint" based on the vibrational frequencies of its chemical bonds. The Aldrich Collection of FT-IR Spectra, for example, contains a reference spectrum for 2-bromo-1,1,1-trifluoroethane, demonstrating the utility of this technique for identifying specific compounds. thermofisher.com While primarily a qualitative tool, FTIR can be used for quantitative analysis by relating the absorbance at a specific wavelength to the concentration of the analyte.

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light from a molecule, which also provides information about its vibrational modes. ualberta.ca Raman spectroscopy is highly specific and can distinguish between isomers. spectroscopyonline.com The intensity of a Raman peak is proportional to the concentration of the corresponding chemical bond, allowing for quantitative analysis. horiba.comphysicsopenlab.org It has been successfully applied to study brominated compounds within various matrices. researchgate.net

Table 2: Comparison of Advanced Analytical Techniques

| Technique | Principle | Primary Application for this compound | Advantages | Limitations |

| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Direct quantification and identification in various samples. | High sensitivity, high selectivity, well-established methods. | Requires volatile and thermally stable analytes. |

| P&T/HS-GC-MS | Pre-concentration of volatiles from a matrix onto a trap or into the headspace. | Trace-level analysis in water, soil, or solid samples. | Excellent sensitivity for trace analysis. | Can be complex; requires specialized equipment. |

| HPLC | Separation by polarity and interaction with stationary phase. | Analysis of non-volatile derivatives of the compound. | Suitable for non-volatile, high molecular weight compounds. | Not suitable for direct analysis of the volatile parent compound. |

| FTIR | Absorption of infrared radiation corresponding to molecular vibrations. | Rapid identification and potential quantification. | Fast, non-destructive, little sample preparation. | Lower sensitivity than chromatographic methods, complex mixtures can be challenging. |

| Raman Spectroscopy | Inelastic scattering of light corresponding to molecular vibrations. | Structural confirmation and specialized quantitative analysis. | High specificity, non-destructive, minimal sample preparation, good for aqueous samples. | Can be affected by fluorescence, may have lower sensitivity than GC-MS. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.